molecular formula C22H15N3O4S2 B278357 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B278357
M. Wt: 449.5 g/mol
InChI Key: HIJCGLCNDYEZMP-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, it has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the replication of various viruses and bacteria. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its broad range of potential applications. It has been found to exhibit activity against various types of cancer, viruses, and bacteria. Additionally, it has been shown to have neuroprotective and anti-inflammatory effects. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research and development of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide. One potential direction is the development of new derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic effects.

Synthesis Methods

The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-aminothiophenol with 2-hydroxy-3-methoxybenzaldehyde to form a Schiff base. The Schiff base is then condensed with 4-carboxybenzaldehyde in the presence of a catalyst to form the final product.

Scientific Research Applications

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. Additionally, it has been shown to have neuroprotective and anti-inflammatory effects.

properties

Product Name

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C22H15N3O4S2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H15N3O4S2/c26-16-7-6-13(10-14(16)21-24-15-3-1-2-4-19(15)31-21)23-22(30)25-20(27)12-5-8-17-18(9-12)29-11-28-17/h1-10,24H,11H2,(H2,23,25,27,30)/b21-14+

InChI Key

HIJCGLCNDYEZMP-KGENOOAVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=C/C(=C\4/NC5=CC=CC=C5S4)/C(=O)C=C3

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC(=C4NC5=CC=CC=C5S4)C(=O)C=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC(=C4NC5=CC=CC=C5S4)C(=O)C=C3

Origin of Product

United States

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